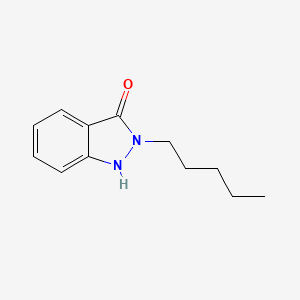

2-Pentyl-1H-indazol-3(2H)-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

89438-56-2 |

|---|---|

Fórmula molecular |

C12H16N2O |

Peso molecular |

204.27 g/mol |

Nombre IUPAC |

2-pentyl-1H-indazol-3-one |

InChI |

InChI=1S/C12H16N2O/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13-14/h4-5,7-8,13H,2-3,6,9H2,1H3 |

Clave InChI |

JLVORDZABDWUGJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCN1C(=O)C2=CC=CC=C2N1 |

Origen del producto |

United States |

Chemical Transformations and Functionalization of 2 Pentyl 1h Indazol 3 2h One and Indazolone Derivatives

Regioselective Functionalization of the Indazolone Core

The ability to selectively introduce functional groups onto the carbocyclic ring of the indazolone core is essential for tuning its electronic and steric properties. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. researchgate.netmdpi.com

Rhodium(III) and Iridium(III) catalysts have been successfully employed to direct the amidation of arenes using the indazolone moiety as a directing group. researchgate.net For instance, Rh(III)-catalyzed C-H/N-H annulation of phenylindazolones has been achieved, delivering functionalized indazolone-fused heterocycles. researchgate.net These reactions often exhibit high functional group compatibility and proceed under mild conditions. researchgate.net The development of methods for direct C-H functionalization is considered a green and atom-economical approach, avoiding the need for pre-functionalized substrates. mdpi.com

Another key strategy is halogenation. The introduction of halogen atoms provides a versatile handle for subsequent cross-coupling reactions. While direct electrophilic halogenation of electron-poor systems like indazolone can be challenging, alternative methods such as decarboxylative halogenation of corresponding carboxylic acid derivatives offer a regioselective route. acs.org This approach allows for the introduction of halogens at positions that are not easily accessible through direct substitution. acs.org Iridium-catalyzed C-H borylation represents another modern technique, enabling access to versatile borylated indazolone building blocks that can be further functionalized. diva-portal.org

| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| C-H Amidation | [Cp*RhCl2]2 / AgSbF6 | 1-Arylindazolone | Amido-arenyl-indazolone | Indazolone directs chemoselective C-H amidation of the arene ring. | researchgate.net |

| C-H Alkenylation | Pd(OAc)2 | Quinoline N-oxide | C2-Alkenylated Quinoline | Demonstrates C-H functionalization on a related N-heterocycle, a principle applicable to indazolones. | mdpi.com |

| C-H Borylation | Iridium Catalyst | 2,1,3-Benzothiadiazole (BTD) | 5-Boryl or 4,6-diboryl BTD | Provides versatile building blocks for further functionalization at specific positions. | diva-portal.org |

| C-H Functionalization | Transition Metal Catalyst | Carbazole | C-1 Substituted Carbazole | Directing group-assisted C-H activation allows for regioselective installation of functional groups. | rsc.org |

Reactions Involving the Ketone Moiety at Position 3 (e.g., Schiff's Base Formation)

The ketone group at the C3 position of the indazolone ring is a key site for chemical modification. One of the most fundamental reactions is the formation of imines, commonly known as Schiff bases, through condensation with primary amines. libretexts.orglibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, a process that is typically catalyzed by acid. libretexts.orglibretexts.org The pH must be carefully controlled, as high acidity protonates the amine, rendering it non-nucleophilic, while low acidity is insufficient to promote the dehydration step. libretexts.orglibretexts.org

The resulting Schiff bases are valuable intermediates and have been investigated for their own biological activities. uobaghdad.edu.iqgsconlinepress.com For example, Schiff bases derived from the condensation of isatin (B1672199) (which contains a similar cyclic ketone motif) with various amines have been synthesized and characterized. jmchemsci.comscirp.org These reactions demonstrate the general reactivity of the carbonyl group within a heterocyclic framework. The synthesis of Schiff bases from various aldehydes and amines can be achieved under different conditions, including reflux, microwave irradiation, or even catalyst-free systems. gsconlinepress.com

| Carbonyl Compound | Amine Reagent | Conditions | Product | Significance | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Primary Amine | Acid Catalysis, pH ~5 | Imine (Schiff Base) | General mechanism for C=N bond formation at a carbonyl group. | libretexts.orglibretexts.org |

| Isatin | Isophoronediamine | Condensation Reaction | Isatin-derived Schiff Base Complex | Demonstrates Schiff base formation on a related heterocyclic ketone. | scirp.org |

| 2-Hydroxybenzaldehyde | (Z)-3-hydrazineylideneindolin-2-one | Condensation | (Z)-3((E)-2-hydroxybenzylidene)hydrazineylidene)indolin-2-one | Synthesis of a new Schiff base and its metal complexes. | jmchemsci.com |

| Salicylaldehyde | 4-Aminoantipyrine / p-Aminoacetophenone | Condensation | Complex Schiff Base | Formation of a multi-component Schiff base. | researchgate.net |

Derivatization at the N-Positions (N1 and N2)

Functionalization of the nitrogen atoms in the indazole ring is a common strategy for modulating the molecule's properties. The presence of two nitrogen atoms (N1 and N2) in the parent indazole system presents a challenge in regioselectivity. researchgate.net In the case of 2-Pentyl-1H-indazol-3(2H)-one, the N2 position is already substituted with a pentyl group. Therefore, derivatization primarily targets the N1 position.

However, in a general 1H-indazol-3(2H)-one system, the reaction of the indazole anion with electrophiles can lead to a mixture of N1 and N2 substituted products, with the ratio depending heavily on the substrate's electronics and reaction conditions. researchgate.net Methods have been developed to achieve high selectivity for N1-alkylation, sometimes through thermodynamic control, enabling the synthesis of specific isomers on a large scale. researchgate.net For related N-heterocycles like indole, palladium-catalyzed N-H functionalization has been used to introduce substituents such as prenyl groups. beilstein-journals.org Photochemical methods have also been developed for the synthesis of 2-N-substituted indazolones, which are compatible with various functional groups, including halides. nih.govrsc.org

| Reaction Type | Reagent/Catalyst | Substrate | Selectivity | Key Feature | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Base + Alkyl Halide | 1H-Indazole | Variable N1:N2 ratio | Selectivity depends on substrate electronics and conditions. | researchgate.net |

| N1-Alkylation | Proprietary | 1H-Indazole | High N1 selectivity | Developed via high-throughput experimentation for large-scale synthesis. | researchgate.net |

| Photochemical Cyclization | UV Light | (2-nitroaryl)methanol and amines | Forms N2-substituted indazolones | Rapid, efficient, and halide-compatible method. | nih.govrsc.org |

| N-H Prenylation | Pd(OAc)2 / Cu(OAc)2 | Indole | N-substitution | Demonstrates transition-metal-catalyzed N-H functionalization. | beilstein-journals.org |

Synthesis of Complex Fused and Spiro-Heterocyclic Frameworks from Indazolones

Indazolones are valuable building blocks for the construction of more elaborate molecular architectures, including fused and spiro-heterocyclic systems. researchgate.netresearchgate.net These complex structures are of significant interest due to their unique three-dimensional shapes and potential biological activities. researchgate.netresearchgate.net

Rhodium(III)-catalyzed C-H activation followed by [4+2] or [4+1] annulation cascades has been a particularly fruitful strategy. researchgate.netresearchgate.net These methods allow for the construction of novel di-spiro and multi-fused heterocyclic products from 1-arylindazolones and various coupling partners like allenoates or sulfoxonium ylides. researchgate.netresearchgate.net The reaction conditions, such as the solvent and pH, can be tuned to control the outcome and generate diverse scaffolds. researchgate.netresearchgate.net For example, Rh(III)-catalyzed reactions have been used to create spiro[cyclohexane-indazolo[1,2-a]indazole] and spiro[furan-indazolo[1,2-a]indazole] frameworks. researchgate.net Similarly, multicomponent reactions involving isatins and hydrazines have been used to assemble spirooxindole-indazolones. arkat-usa.org

| Reaction Type | Catalyst/Reagent | Starting Material | Product Scaffold | Key Feature | Reference |

|---|---|---|---|---|---|

| C-H Activation / [4+2] Annulation | Rh(III) Catalyst | 1-Arylindazolone | Fused-heterocyclic frameworks | Substrate- and pH-controlled strategies to build diverse products. | researchgate.netresearchgate.net |

| C-H Activation / [4+1] Annulation | Rh(III) Catalyst | 1-Arylindazolone | Spiro[furan-indazolo[1,2-a]indazole] | A cascade route involving lactonization. | researchgate.net |

| Multicomponent Tandem Reaction | Catalyst-free (glycerol-water) | Isatin, Hydrazine, Dimedone | Spirooxindole-indazolone | An efficient one-pot synthesis with high yields. | arkat-usa.org |

| (4+3) Cyclization | Chiral Phosphoric Acid | α-(3-isoindolinonyl) propargylic alcohols | Spiro isoindolinone-oxepine-fused indoles | Organocatalytic enantioselective synthesis of spiro compounds. | rsc.org |

| Friedel-Crafts Cyclization | Lewis Acid | Blocked N-Isocyanates | Indazolones | A synthetic route to the core indazolone structure itself. | acs.org |

N-N Bond Formation Strategies in Indazolone Chemistry

The construction of the indazolone ring itself hinges on the formation of the N-N bond, a synthetically challenging step. A variety of methods have been developed to achieve this transformation, often starting from ortho-substituted nitroarenes.

One prominent strategy is the Davis-Beirut reaction, which involves the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol. researchgate.netescholarship.org This intermediate then reacts with a primary amine, leading to a cyclization cascade that forms the N-N bond and yields the 2-substituted indazolone. researchgate.netescholarship.org This reaction can be promoted under strongly basic conditions or via photochemical activation under milder, aqueous conditions. nih.govresearchgate.net

Other metal-free approaches have also been developed. A B2(OH)4-mediated reductive N-N bond formation provides a mild and efficient route to 2-substituted indazolones from aliphatic and aromatic amines. researchgate.netnih.gov This method is notable for not requiring a metal catalyst and has been successfully applied to DNA-encoded library synthesis. researchgate.netnih.gov Additionally, organophosphorus-mediated reductive cyclization of substituted benzamidines derived from 2-nitrobenzonitriles offers a pathway to 3-amino-2H-indazoles, which are structurally related to indazolones. rsc.org Transition metal-catalyzed methods, such as those using copper or rhodium, have also been reported for intramolecular C-N or N-N bond formation. mdpi.comnih.govrsc.org

| Methodology | Key Reagents/Conditions | Precursors | Key Intermediate | Advantage | Reference |

|---|---|---|---|---|---|

| Davis-Beirut Reaction | KOH, 100 °C or UV light | o-Nitrobenzyl alcohol, Primary amine | o-Nitrosobenzaldehyde | Robust method adaptable to thermal or photochemical conditions. | researchgate.netescholarship.org |

| B2(OH)4-Mediated Reductive Formation | B2(OH)4 | Aliphatic/Aromatic amines | Not specified | Mild, metal-free conditions with a wide substrate scope. | researchgate.netnih.gov |

| Organophosphorus-Mediated Cyclization | Organophosphorus reagent | 2-Nitrobenzonitriles | Substituted Benzamidine | Provides access to 3-amino-2H-indazoles. | rsc.org |

| Cu-Catalyzed Coupling | Cu(I) catalyst | 2-Halobenzohydrazides | Not specified | Intramolecular C-N or N-N bond formation. | nih.govrsc.org |

| Rh-Catalyzed C-H Activation/Annulation | Rh(III)/Cu Catalyst | Imidates, Nitrosobenzenes | Rhodacycle | Sequence of C-H activation and N-N bond formation. | mdpi.com |

Spectroscopic and Advanced Analytical Techniques in Indazolone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including the 2-Pentyl-1H-indazol-3(2H)-one scaffold. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure.

1H, 13C, and 15N NMR Applications

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR are powerful tools for the characterization of indazole derivatives. nih.gov ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net For indazole systems, ¹⁵N NMR is particularly insightful as it directly probes the nitrogen atoms of the heterocyclic ring, helping to distinguish between different isomers, such as 1H- and 2H-indazoles. nih.gov

In the study of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48), a related indazole derivative, detailed ¹H and ¹³C NMR analyses were crucial for its structural confirmation. annexpublishers.coslideshare.net The chemical shifts and coupling patterns observed in the spectra allowed for the unambiguous assignment of all proton and carbon signals. researchgate.net For instance, the aromatic protons of the indazole ring typically appear in a specific region of the ¹H NMR spectrum, and their splitting patterns provide information about their relative positions. rsc.org Similarly, the signals for the pentyl chain can be assigned based on their multiplicity and chemical shift. diva-portal.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to further elucidate complex structures. researchgate.net COSY experiments establish proton-proton correlations, while HSQC and HMBC experiments reveal one-bond and multiple-bond correlations between protons and heteronuclei like ¹³C and ¹⁵N, respectively. nih.gov These techniques were instrumental in confirming the connectivity within the molecular structure of various synthetic cannabinoids with an indazole core. researchgate.net

The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment of the nitrogen atoms. nih.gov This has been effectively used to differentiate between 1-alkyl-1H-indazole and 2-alkyl-2H-indazole isomers. nih.gov For example, significant differences in the ¹⁵N chemical shifts of the two nitrogen atoms in the indazole ring have been reported for 1-methyl-1H-indazole and 2-methyl-2H-indazole, providing a clear diagnostic tool for isomer identification. nih.gov

Table 1: Representative NMR Data for Indazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 2-phenyl-2H-indazole | ¹H | 8.32 (s, 1H), 7.79-7.77 (m, 1H), 7.66-7.64 (m, 1H), 7.50-7.49 (m, 1H), 7.39-7.28 (m, 3H), 7.09-7.06 (m, 1H), 6.90-6.88 (m, 1H), 3.84 (s, 3H) rsc.org |

| ¹³C | 160.6, 149.7, 141.7, 130.3, 126.9, 122.8, 122.5, 120.6, 120.5, 117.9, 113.9, 112.9, 106.8, 55.6 rsc.org | |

| NNEI 2H-indazole analog | ¹⁵N | N-1': -82.7, N-2': -147.4 nih.gov |

| 1-methyl-1H-indazole | ¹⁵N | N-1: -202.8, N-2: -56.6 nih.gov |

| 2-methyl-2H-indazole | ¹⁵N | N-1: -91.2, N-2: -161.0 nih.gov |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns. annexpublishers.co

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This capability is critical for confirming the molecular formula of newly synthesized or identified compounds like 2-Pentyl-1H-indazol-3(2H)-one. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org For instance, HRMS has been used to confirm the molecular formula of various synthetic cannabinoids containing the indazole moiety. pkusz.edu.cn

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. d-nb.info This hyphenated technique is particularly useful for analyzing complex mixtures and for identifying compounds in various matrices. mdpi.com In the context of indazole research, LC-MS is employed for the identification and quantification of these compounds and their metabolites in biological samples. unipd.it The fragmentation patterns observed in the MS/MS spectra (tandem mass spectrometry) provide valuable structural information that aids in the identification of specific isomers and analogs. researchgate.netresearchgate.net For example, the fragmentation of the N-(adamantan-1-yl)-2-pentyl-2H-indazole-3-carboxamide (APINACA 2H-indazole analogue) in LC-QTOF-MS was characterized by a predominant fragment resulting from the cleavage of the C-C bond between the 2H-indazole and the carboxamide group. researchgate.net

Table 2: Mass Spectrometry Data for a Related Indazole Derivative

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| CUMYL-4CN-BINACA | ESI | 361.2023 | 226, 145, 119, 91 oup.com |

| APINACA 2H-indazole analogue | ESI-QTOF-MS | - | 187 researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. In the analysis of 2-Pentyl-1H-indazol-3(2H)-one, IR spectroscopy can confirm the presence of key functional groups such as the C=O (carbonyl) group of the indazolone ring and the C-H bonds of the pentyl chain and the aromatic ring. pkusz.edu.cnbeilstein-journals.org The stretching vibration of the C=O group in indazolones typically appears as a strong absorption band in the region of 1680-1715 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic C-H and C=C bonds of the indazole ring system. d-nb.info

Table 3: Typical Infrared Absorption Frequencies for Indazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | ~1687 pkusz.edu.cn |

| N-H | Stretching | ~3360 pkusz.edu.cn |

| Aromatic C-H | Stretching | ~3064 pkusz.edu.cn |

| Aliphatic C-H | Stretching | ~2928 pkusz.edu.cn |

| C=C (Aromatic) | Stretching | ~1633, 1506, 1479 pkusz.edu.cn |

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, Flash Chromatography)

Chromatographic techniques are indispensable in the synthesis and characterization of 2-Pentyl-1H-indazol-3(2H)-one. The synthetic routes to this compound, typically involving the N-alkylation of the 1H-indazol-3(2H)-one precursor, frequently yield a mixture of products. The primary challenge is the separation of the desired N2-alkylated product, 2-Pentyl-1H-indazol-3(2H)-one, from its N1-alkylated regioisomer, 1-Pentyl-1H-indazol-3(2H)-one, as well as any unreacted starting material. Both Thin-Layer Chromatography (TLC) and Flash Chromatography are fundamental to achieving high purity of the target compound.

Thin-Layer Chromatography (TLC)

TLC serves as a rapid and effective analytical tool for monitoring the progress of the alkylation reaction and for determining the optimal solvent conditions for preparative-scale separation. A small aliquot of the crude reaction mixture is spotted on a silica (B1680970) gel plate (the stationary phase), which is then developed in a chamber containing a specific solvent mixture (the mobile phase or eluent).

The separation is based on the differential polarity of the compounds. The less polar compounds interact weakly with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds have stronger interactions and exhibit lower Rf values. In a typical separation of the reaction mixture for 2-Pentyl-1H-indazol-3(2H)-one, the N2-alkylated product is generally observed to be slightly less polar than the N1-alkylated isomer. The unreacted starting material, 1H-indazol-3(2H)-one, is significantly more polar due to its free N-H group and remains closer to the baseline.

The distinct spots are typically visualized under UV light (254 nm), where the conjugated indazolone ring system absorbs strongly. The separation achieved on TLC directly informs the conditions used for flash chromatography.

Table 1: Representative TLC Data for the Separation of Indazolone Isomers Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexane:Ethyl Acetate (B1210297) (7:3, v/v)

| Compound | Role in Synthesis | Approx. Rf Value | Observation |

| 2-Pentyl-1H-indazol-3(2H)-one | Target Product | 0.45 | The primary, higher-running spot corresponding to the desired N2-isomer. |

| 1-Pentyl-1H-indazol-3(2H)-one | Regioisomeric Byproduct | 0.38 | A distinct spot with slightly lower mobility than the target compound. |

| 1H-Indazol-3(2H)-one | Unreacted Starting Material | 0.15 | A highly retained spot near the baseline, indicating high polarity. |

Flash Chromatography

Flash chromatography is the standard preparative method for isolating 2-Pentyl-1H-indazol-3(2H)-one from the crude reaction mixture on a milligram to multi-gram scale. This technique utilizes a column packed with a solid adsorbent (typically silica gel) and applies positive pressure to force the eluent through the column at a higher flow rate than traditional gravity chromatography, enabling rapid and high-resolution separations.

Based on the TLC analysis, a solvent system is chosen for the separation. Often, a solvent gradient is employed, where the polarity of the mobile phase is gradually increased over time. The crude mixture is first adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column. The elution begins with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane), which allows the least polar compound—the target 2-Pentyl-1H-indazol-3(2H)-one—to elute from the column first.

As the gradient progresses and the eluent becomes more polar, the 1-Pentyl-1H-indazol-3(2H)-one regioisomer is eluted, followed finally by any highly polar starting material. Fractions are collected throughout the process and analyzed by TLC to identify those containing the pure target compound. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified 2-Pentyl-1H-indazol-3(2H)-one as a solid or oil. This method is highly effective for obtaining the compound with purity levels exceeding 98%, which is essential for subsequent spectroscopic characterization and further research.

Table 2: Typical Flash Chromatography Elution Profile Stationary Phase: Silica Gel (40-63 µm) Mobile Phase: Linear Gradient of Ethyl Acetate (EtOAc) in Hexane

| Elution Order | Compound | Approx. Eluent Composition (% EtOAc in Hexane) | Purity (Post-Purification) |

| 1 | 2-Pentyl-1H-indazol-3(2H)-one | 15-25% | >98% |

| 2 | 1-Pentyl-1H-indazol-3(2H)-one | 25-35% | >95% (in its collected fractions) |

| 3 | 1H-Indazol-3(2H)-one | >50% (or requires flushing) | N/A (impurity removed) |

Theoretical and Computational Chemistry Studies on Indazolone Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. numberanalytics.commdpi.com By calculating the potential energy surfaces, DFT can map out the pathways of chemical reactions, identifying transition states and intermediates. nih.gov This provides a microscopic understanding of the reaction kinetics and thermodynamics. nih.gov DFT has been widely applied to understand various chemical transformations, including those involving indazole and indazolone systems. mdpi.comnih.gov

For instance, DFT calculations have been instrumental in exploring the mechanisms of reactions like the Davis-Beirut reaction, which is used for the synthesis of 2H-indazoles and their subsequent conversion to indazolones. nih.gov These studies help in understanding the formation of key intermediates, such as o-nitrosobenzylidine imine, and the subsequent N-N bond-forming heterocyclization. nih.gov The accuracy of DFT methods, often enhanced by combining them with other computational techniques like molecular mechanics (MM) or machine learning (ML), allows for precise predictions of reaction outcomes and the optimization of reaction conditions. mdpi.com

Recent advancements in DFT, including the development of new functionals like M06 and M06-2X, have broadened its applicability to more complex systems, including those involving transition metals and excited states. mdpi.com These tools are crucial for designing novel synthetic routes and understanding the reactivity of indazolone derivatives.

Investigations of Tautomeric Equilibria in Indazole/Indazolone Systems

Tautomerism, the interconversion of structural isomers, is a critical aspect of indazole and indazolone chemistry, influencing their physical, chemical, and biological properties. researchgate.net The indazole core can exist in different tautomeric forms, primarily the 1H- and 2H- tautomers. researchgate.net The 1H-indazole is generally the more thermodynamically stable form. researchgate.netbeilstein-journals.org Computational methods, particularly DFT, are frequently employed to predict the relative stabilities of these tautomers in different environments (gas phase, solution). researchgate.netnih.govnih.gov

For indazolin-3-one systems, the tautomeric equilibrium between the keto (1H-indazol-3(2H)-one) and enol (1H-indazol-3-ol) forms is of significant interest. researchgate.net Theoretical calculations have shown that the predominance of one tautomer over the other can be influenced by substituents on the benzene (B151609) ring and the phase (solution or solid-state). researchgate.netresearchgate.net For example, DFT calculations at the GIAO/B3LYP/6-311++G(d,p) level have been used to establish that the 1H-indazol-3-ol tautomer is favored in solution. researchgate.net The interplay of factors like temperature, solvent, and pH can shift this equilibrium, a phenomenon that is crucial for understanding the molecule's behavior in biological systems. nih.gov

| Indazole Derivative | Tautomer | Computational Method | Relative Energy (kJ/mol) | Conclusion |

|---|---|---|---|---|

| Indazole (1a) | 1-substituted (2a) | B3LYP/6-311++G(d,p) | 0 | 1-substituted isomer is more stable. acs.org |

| Indazole (1a) | 2-substituted (3a) | B3LYP/6-311++G(d,p) | 20 | |

| 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives | 1H-tautomer | B3LYP/6-31G** | - | Most stable tautomer in all cases. nih.gov |

Computational Analysis of Reaction Mechanisms and Intermediates (e.g., Cadogan, Davis-Beirut)

Computational chemistry provides invaluable tools for dissecting complex reaction mechanisms, such as the Cadogan and Davis-Beirut reactions, which are pivotal in the synthesis of indazoles and indazolones.

The Davis-Beirut reaction is a versatile method for synthesizing 2H-indazoles and their derivatives. aub.edu.lbresearchgate.net DFT calculations have been employed to study the mechanism, supporting the involvement of a key o-nitrosobenzylidine imine intermediate that undergoes a concerted N,N-bond forming heterocyclization. nih.gov These computational studies have provided a detailed understanding of this reaction under both acid and base-catalyzed conditions. nih.govescholarship.org Mechanistic insights from these calculations can guide the development of new substrates and expand the scope of the reaction. nih.gov For instance, computational modeling helped to understand why N-aryl targets, which were traditionally difficult to synthesize via this reaction, could be accessed under photochemical Brønsted acid-catalyzed conditions. escholarship.org

The Cadogan reaction is another important method for synthesizing 2H-indazoles, often under harsher conditions. researchgate.net While a nitrene intermediate is widely accepted, computational studies have explored alternative non-nitrene pathways. researchgate.netresearchgate.net DFT modeling has been used to investigate the energetics of these pathways, suggesting that 2H-indazole N-oxides can be competent intermediates. aub.edu.lb In some cases, a turnover-limiting (3+1) cheletropic addition between a phosphine (B1218219) catalyst and a nitroarene substrate has been proposed based on DFT calculations. acs.org These computational investigations are crucial for understanding the mechanistic nuances and for developing milder, more selective catalytic versions of the Cadogan reaction. acs.orgresearchgate.net

Conformational Analysis of Indazolone Derivatives

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its reactivity and biological activity. Conformational analysis of indazolone derivatives, including those with flexible side chains like 2-Pentyl-1H-indazol-3(2H)-one, is essential for understanding their behavior. Computational methods, ranging from molecular mechanics to quantum-mechanical semiempirical techniques and DFT, are employed to determine the preferred conformations of these molecules. researchgate.netmdpi.com

For flexible molecules, identifying the global minimum energy conformation and the ensemble of low-energy conformers is a significant computational challenge. chemrxiv.org The conformational preferences of medium-sized rings and alkyl chains are dictated by a balance of steric and electronic effects, including the avoidance of unfavorable transannular interactions. princeton.edu

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration (Methodological Perspectives)

In silico modeling has become a cornerstone of modern drug discovery, providing a framework to explore Structure-Activity Relationships (SAR). oncodesign-services.com SAR studies systematically investigate how modifications to a molecule's structure affect its biological activity. oncodesign-services.com Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical and machine learning methods to build predictive models based on experimental data. oncodesign-services.comrjsocmed.com

For indazolone derivatives, in silico methods are used to guide the design and optimization of compounds with desired biological activities, such as enzyme inhibition. nih.govacs.org These methods can predict the activity of new, unsynthesized compounds, thereby reducing the number of molecules that need to be synthesized and tested experimentally. researchgate.net

The process typically involves several steps:

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, quantum chemical) are calculated for a set of known active and inactive compounds. rjsocmed.com DFT can be used to compute quantum chemical descriptors like HOMO and LUMO energies. rjsocmed.com

Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the descriptors with biological activity. rjsocmed.com

Model Validation: The predictive power of the model is rigorously tested using various cross-validation techniques. rjsocmed.com

Advanced Chemical Applications and Future Research Directions for 2 Pentyl 1h Indazol 3 2h One Derivatives

Indazolone Scaffolds in Rational Molecular Design and Synthesis

The indazolone scaffold, particularly the 2-substituted variant like 2-pentyl-1H-indazol-3(2H)-one, is a valuable building block in rational molecular design. nih.govontosight.ai Its structural features, including the fused aromatic system and the reactive ketone group, allow for systematic modifications to explore structure-activity relationships (SAR). ontosight.aiontosight.ai

Rational design strategies often leverage the indazole core's ability to mimic other biologically important heterocycles such as indoles and benzimidazoles. nih.gov This bioisosteric relationship is a cornerstone in the design of new therapeutic agents. austinpublishinggroup.com The synthesis of 2-pentyl-1H-indazol-3(2H)-one and its analogs typically involves the condensation of a suitable indazole precursor with a pentyl halide or a related derivative, followed by cyclization and oxidation. ontosight.ai

The Davis-Beirut reaction is a notable method for constructing 2H-indazoles and their derivatives, including indazolones. nih.govacs.orgresearchgate.net This reaction utilizes a key nitroso imine or nitroso benzaldehyde (B42025) intermediate generated in situ under redox-neutral conditions. nih.govacs.orgresearchgate.net The subsequent N-N bond-forming heterocyclization is a powerful tool for creating a diverse range of indazole-based molecules. nih.govacs.orgresearchgate.net

Table 1: Synthetic Approaches to Indazolone Scaffolds

| Method | Description | Key Features |

| Condensation and Cyclization | Involves reacting an indazole precursor with an alkyl halide (e.g., pentyl halide) followed by cyclization and oxidation to form the indazolone ring. ontosight.ai | A fundamental and widely used method for creating specific N-substituted indazolones. |

| Davis-Beirut Reaction | A robust method that generates a key nitroso intermediate in situ, leading to N-N bond formation and heterocyclization to form indazoles and indazolones. nih.govacs.orgresearchgate.net | Proceeds under redox-neutral conditions and allows for the synthesis of a diverse range of derivatives. |

| Friedel-Crafts Cyclization | Utilizes blocked N-isocyanate precursors to enable the formation of indazolones through an intramolecular electrophilic aromatic substitution. organic-chemistry.org | An effective method for the cyclization step in indazolone synthesis. |

| Reductive N-N Bond Formation | Employs reagents like B₂(OH)₄ to mediate the formation of the N-N bond, leading to 2-substituted indazolones under mild, metal-free conditions. organic-chemistry.org | Offers a wide substrate scope for both aliphatic and aromatic amines. |

Role in Bioconjugation and Chemical Biology Methodologies

While direct evidence for the use of 2-pentyl-1H-indazol-3(2H)-one in bioconjugation is limited in the provided search results, the broader class of indazoles and indazolones holds potential in this area. Their inherent chemical reactivity and structural motifs can be exploited for linking to biomolecules.

The modification of 2H-indazoles and indazolones through late-stage functionalization techniques like palladium-catalyzed cross-coupling, Sonogashira reactions, and various "click chemistry" reactions opens up avenues for their use in bioconjugation. acs.orgresearchgate.net These methods allow for the introduction of functional groups that can readily react with proteins, nucleic acids, or other biological macromolecules.

The application of indazole derivatives in chemical biology is an active area of research. nih.govresearchgate.net Their ability to interact with biological targets makes them valuable as probes to study cellular processes. The synthesis of indazole-containing compounds as potential therapeutic agents often involves exploring their interactions with specific enzymes and receptors. ontosight.ai

Indazolones as Intermediates in the Synthesis of Other Heterocyclic and Complex Organic Molecules

Indazolone derivatives, including 2-pentyl-1H-indazol-3(2H)-one, serve as versatile intermediates in the synthesis of more complex heterocyclic systems. pnrjournal.com The reactivity of the indazolone core allows for various chemical transformations, leading to a diverse array of molecular architectures.

One key reaction is the ring-opening of fused 2H-indazoles, which can be achieved by treatment with nucleophiles or electrophiles to yield indazolones. acs.orgresearchgate.net These resulting indazolones can then be further modified. For instance, they can undergo reactions to form other heterocyclic structures. Hydrazide derivatives of indazoles are also important intermediates, particularly in the synthesis of triazole derivatives. pnrjournal.com

The synthesis of various heterocyclic compounds often starts from simpler precursors, and indazolones can act as such synthons. pnrjournal.com For example, cyclohexenones can be used as starting materials for the synthesis of fused heterocycles like indazolones. pnrjournal.com These indazolones can then be elaborated into more complex molecules with potential biological activities.

Emerging Methodologies in Indazolone Chemistry (e.g., Electrocatalysis, Green Chemistry Approaches)

Recent advancements in synthetic organic chemistry are being applied to the synthesis of indazolones, with a focus on sustainability and efficiency. researchgate.netresearchgate.net Electrocatalysis and green chemistry approaches are at the forefront of these emerging methodologies. researchgate.netresearchgate.net

Electrocatalysis offers a green and mild alternative to traditional redox transformations in chemical synthesis. rsc.org It can be used to generate highly reactive intermediates in a controlled manner under mild conditions. nih.gov The use of electricity as a traceless oxidant enables sustainable approaches to N,N'-disubstituted indazolin-3-ones through intramolecular anodic dehydrogenative N-N coupling. researchgate.net This method is characterized by its mild reaction conditions, simple experimental setup, and high atom economy. researchgate.net

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of indazolone synthesis, this translates to the use of safer solvents, milder reaction conditions, and catalysts that can be recycled. mdpi.com For instance, photochemical methods for generating key intermediates in aqueous solvents at room temperature represent a step towards greener synthesis. organic-chemistry.org The development of heterogeneous catalysts is also a key area of research for sustainable N-N bond formation in the synthesis of indazoles. researchgate.net

Table 2: Emerging Synthetic Methodologies in Indazolone Chemistry

| Methodology | Description | Advantages |

| Electrocatalysis | Utilizes electricity to drive redox reactions, enabling transformations like intramolecular N-N coupling. researchgate.netrsc.org | Green and mild conditions, high atom economy, potential for scalability. nih.gov |

| Photochemical Synthesis | Employs light to generate reactive intermediates, such as o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, for indazolone construction. organic-chemistry.org | Can be performed in aqueous solvents at room temperature, offering a greener alternative. |

| Heterogeneous Catalysis | Uses solid-phase catalysts that can be easily separated from the reaction mixture and reused. researchgate.net | Overcomes limitations of homogeneous catalysis, promotes sustainability. |

| Metal-Free Reactions | Develops synthetic routes that avoid the use of metal catalysts, reducing cost and potential toxicity. organic-chemistry.org | Mild conditions, broad substrate scope. |

Future Research Avenues in Synthetic and Mechanistic Indazolone Chemistry

The field of indazolone chemistry continues to evolve, with several exciting avenues for future research. A primary goal is the development of more efficient, selective, and sustainable synthetic methods. nih.govbeilstein-institut.de

Key future research directions include:

Development of Novel Catalytic Systems: Exploring new and more efficient catalysts, including both homogeneous and heterogeneous systems, for the synthesis of indazolones will remain a key focus. researchgate.net This includes the design of catalysts for asymmetric synthesis to produce enantiomerically pure indazolone derivatives.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in indazolone synthesis, particularly for newer methods like electrocatalysis and photocatalysis, is crucial for optimizing existing methods and designing new ones. researchgate.net Computational studies, such as DFT calculations, can provide valuable insights into reaction pathways. acs.org

Expansion of Substrate Scope: Research will continue to focus on expanding the range of starting materials that can be used to synthesize diverse indazolone derivatives with various substitution patterns. organic-chemistry.org

Application of Machine Learning: The use of machine learning models, such as Transformers, to predict reaction outcomes and retrosynthetic pathways could significantly accelerate the discovery of new synthetic routes for indazolones. mdpi.com

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of indazolones can offer advantages in terms of safety, scalability, and process control.

The continued exploration of these research avenues will undoubtedly lead to new and innovative ways to synthesize and utilize 2-pentyl-1H-indazol-3(2H)-one and its derivatives, further solidifying the importance of the indazolone scaffold in modern chemistry. researchgate.net

Q & A

Q. How can isotopic labeling (e.g., δ²H) track metabolic pathways of indazolone derivatives?

- Methodological Answer : Synthesize deuterated analogs (e.g., ²H-labeled pentyl chain) via catalytic deuteration (Pd/C in D₂O). Administer to model organisms (e.g., rodents), then analyze tissues via LC-HRMS to detect metabolites. Compare δ²H values in lipids/proteins to map bioincorporation routes. This approach is critical for studying environmental degradation or drug metabolism .

Data Presentation Example

| Property | Value/Technique | Reference ID |

|---|---|---|

| Crystallographic Data | Space group: P2₁2₁2₁, R = 0.044 | |

| Synthetic Yield | 78% (DMF, 100°C, 12 h) | |

| ¹³C NMR (CDCl₃) | δ 172.1 (C=O), 140.5 (C=N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.